molecular formula C4H16N2O4S3 B13833713 2-Aminoethanethiol hemisulfate

2-Aminoethanethiol hemisulfate

Cat. No.: B13833713
M. Wt: 252.4 g/mol
InChI Key: XLWQRQPHDWKAEY-UHFFFAOYSA-N
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Description

2-Aminoethanethiol hemisulfate, also known as cysteamine hemisulfate, is an organosulfur compound with the chemical formula C2H7NS. It is a white, water-soluble solid that contains both an amine and a thiol functional group. This compound is often used in its salt form, such as the hydrochloride or hemisulfate salt, to enhance its stability and solubility. This compound is a degradation product of the amino acid cysteine and is biosynthesized in mammals, including humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoethanethiol hemisulfate can be synthesized through several methods. One common method involves the reaction of ethylenimine with hydrogen sulfide. The reaction proceeds as follows:

NHCH2CH2+H2SHSCH2CH2NH2\text{NHCH}_2\text{CH}_2 + \text{H}_2\text{S} \rightarrow \text{HSCH}_2\text{CH}_2\text{NH}_2 NHCH2​CH2​+H2​S→HSCH2​CH2​NH2​

Another method involves the reaction of 2-chloroethylamine hydrochloride with sodium sulfide in methanol, followed by the addition of sulfuric acid to form the hemisulfate salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired salt form .

Chemical Reactions Analysis

Types of Reactions

2-Aminoethanethiol hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminoethanethiol hemisulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-aminoethanethiol hemisulfate involves its ability to interact with cystine, reducing it to cysteine and cysteamine. This reduction process helps to deplete cystine levels in cells, which is particularly beneficial in the treatment of cystinosis. The compound also acts as a radioprotective agent by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

2-Aminoethanethiol hemisulfate can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to its dual functional groups (amine and thiol), which allow it to participate in a wide range of chemical reactions. Its ability to reduce cystine levels and act as a radioprotective agent further distinguishes it from other similar compounds .

Properties

Molecular Formula

C4H16N2O4S3

Molecular Weight

252.4 g/mol

IUPAC Name

2-aminoethanethiol;sulfuric acid

InChI

InChI=1S/2C2H7NS.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*4H,1-3H2;(H2,1,2,3,4)

InChI Key

XLWQRQPHDWKAEY-UHFFFAOYSA-N

Canonical SMILES

C(CS)N.C(CS)N.OS(=O)(=O)O

Origin of Product

United States

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